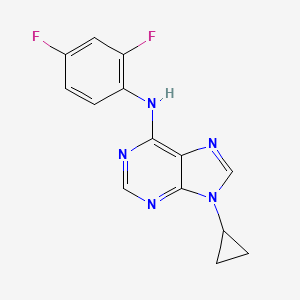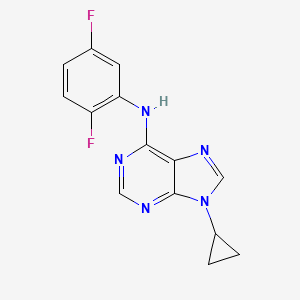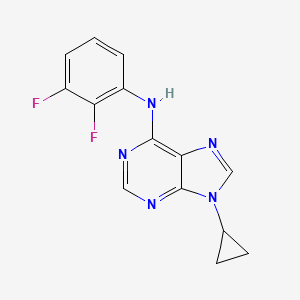
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine, also known as 2,3-difluoro-9-cyclopropylpurin-6-amine, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has been shown to have promising results in the areas of synthetic chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine has been studied for its potential applications in synthetic chemistry, drug design, and biochemistry. In synthetic chemistry, it has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds and purine derivatives. In drug design, it has been used to develop inhibitors of cell-signaling pathways, such as the MAPK/ERK pathway. In biochemistry, it has been used to study the structure and function of enzymes, such as kinases and phosphatases.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed to act as an inhibitor of the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. It is thought to bind to the active site of the enzymes involved in this pathway, thereby blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the MAPK/ERK pathway, which may lead to the inhibition of cell proliferation and differentiation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine in laboratory experiments include its ease of synthesis, its low cost, and its potential to be used as a building block for the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
For research on 9-cyclopropyl-N-(9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine could include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further studies on the synthesis of this compound and its potential to be used as a building block for the synthesis of other compounds could be conducted. Finally, further studies on its potential to be used as an anti-inflammatory and anti-cancer agent could be explored.
Métodos De Síntesis
The synthesis of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine is achieved through the condensation of 9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminebenzaldehyde and cyclopropylacetamide. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an anhydrous solvent, such as dichloromethane. The resulting product is a white solid that is purified by recrystallization from a suitable solvent, such as ethanol.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(2,3-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-9-2-1-3-10(11(9)16)20-13-12-14(18-6-17-13)21(7-19-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRLTRJMHRTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
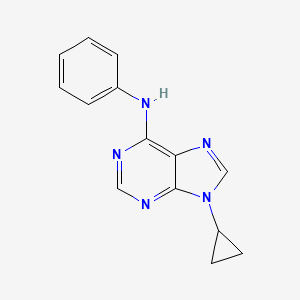
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
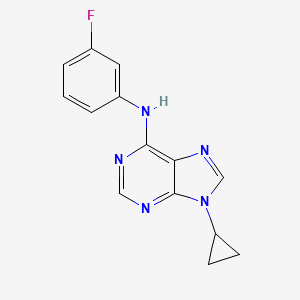
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)
